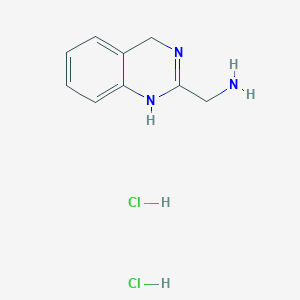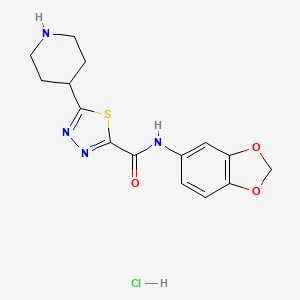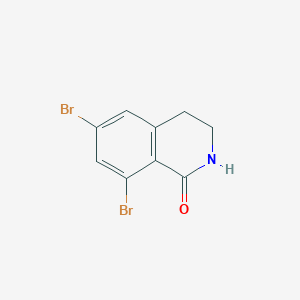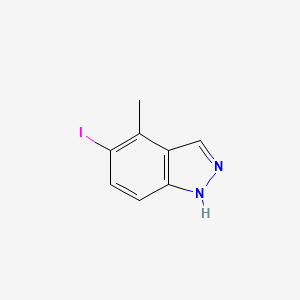
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
Overview
Description
“3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride” is a chemical compound with the CAS Number: 1334013-89-6 . It has a molecular weight of 234.13 and its IUPAC name is 3,4-dihydro-2-quinazolinylmethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3.2ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;;/h1-5,11-12H,6,10H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antitumor Activity
- Antitumor Activity in Lung Cancer : Jung et al. (2010) reported that 3,4-dihydroquinazoline dihydrochloride exhibited significant antitumor activity in vivo against A549 xenograft in mice, showing 49% tumor-weight inhibition at a dose of 2 mg/kg (Jung et al., 2010).
- Antitumor Activity of Quinazolinone Analogs : A study by Al-Suwaidan et al. (2016) demonstrated that certain 3-benzyl-4(3H)quinazolinone analogs displayed remarkable broad-spectrum antitumor activity, with potency 1.5–3.0-fold higher than the control 5-FU (Al-Suwaidan et al., 2016).
Antimicrobial Properties
- Antimicrobial Agents : El-zohry and Abd-Alla (2007) synthesized 3,4-dihydroquinazolin-4-one derivatives and evaluated them for antimicrobial activities, finding them effective against various microbes (El-zohry & Abd-Alla, 2007).
- Antibacterial and Antifungal Properties : Demirel et al. (2019) investigated the antimicrobial and cytotoxic activities of various 3,4-dihydroquinazolin-4-one derivatives, finding significant efficacy against certain bacterial and fungal strains (Demirel et al., 2019).
Chemical Synthesis and Drug Development
- Synthesis Efficiency : Ren et al. (2019) developed an efficient and atom-economical approach for the synthesis of 3,4-dihydroquinazolines, enhancing its utility in organic synthesis and drug development (Ren et al., 2019).
- Drug Development for Respiratory Diseases : Norman (2014) discussed the development of crystalline forms of 3,4-dihydroquinazoline derivatives for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2014).
Safety And Hazards
properties
IUPAC Name |
1,4-dihydroquinazolin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWCOWMPWSYIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)
![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1422602.png)
![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1422605.png)
![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)



carbohydrazide](/img/structure/B1422618.png)



